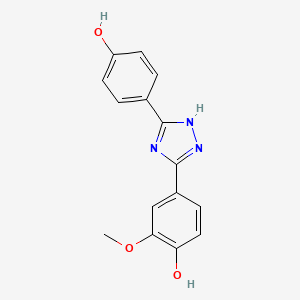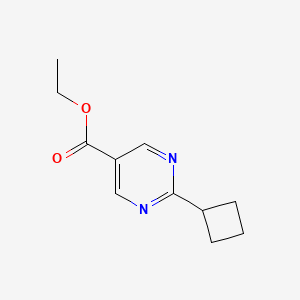
2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((4-Chloro-2-fluorophénoxy)méthyl)-1,3-dioxolane est un composé organique avec une structure complexe qui inclut un cycle dioxolane et un groupe chlorofluorophénoxy
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-((4-Chloro-2-fluorophénoxy)méthyl)-1,3-dioxolane implique typiquement la réaction du 4-chloro-2-fluorophénol avec l'épichlorhydrine en présence d'une base, suivie d'une cyclisation pour former le cycle dioxolane. Les conditions de réaction incluent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la distillation et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-((4-Chloro-2-fluorophénoxy)méthyl)-1,3-dioxolane peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut éliminer des atomes d'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Oxydation : Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants incluent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants incluent les halogènes et les nucléophiles tels que les amines et les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé d'acide carboxylique, tandis que la substitution peut entraîner la formation de divers composés dioxolane substitués.
Applications De Recherche Scientifique
Le 2-((4-Chloro-2-fluorophénoxy)méthyl)-1,3-dioxolane a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-((4-Chloro-2-fluorophénoxy)méthyl)-1,3-dioxolane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((4-Chloro-2-fluorophénoxy)méthyl)oxirane
- Acide 2-(4-Chloro-2-fluorophénoxy)acétique
- Benzoate de méthyle 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroéthyl)thio)phénoxy)méthyl)
Unicité
Le 2-((4-Chloro-2-fluorophénoxy)méthyl)-1,3-dioxolane est unique en raison de sa combinaison spécifique d'un cycle dioxolane et d'un groupe chlorofluorophénoxy. Cette structure confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C10H10ClFO3 |
|---|---|
Poids moléculaire |
232.63 g/mol |
Nom IUPAC |
2-[(4-chloro-2-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClFO3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Clé InChI |
FNYCQXTWXYWTOH-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)COC2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)






